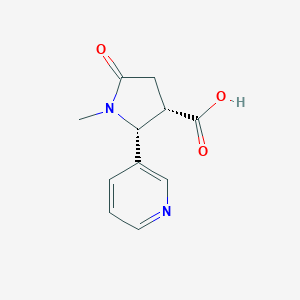

rac trans-4-Cotinine Carboxylic Acid

Description

Foundational Significance of Cotinine (B1669453) Derivatives in Chemical Biology

Cotinine is the predominant metabolite of nicotine (B1678760), the primary psychoactive alkaloid in tobacco. scbt.comsigmaaldrich.com In humans, approximately 70-80% of nicotine is converted to cotinine, primarily by liver enzymes. nih.govfrontiersin.org Due to its longer half-life of about 16 to 20 hours compared to nicotine's 2 hours, cotinine serves as a reliable biomarker for assessing tobacco smoke exposure. frontiersin.org

Beyond its role as a biomarker, cotinine itself is a pharmacologically active substance, exhibiting neuroactive properties. frontiersin.orgsemanticscholar.org It can cross the blood-brain barrier and interacts with nicotinic acetylcholine (B1216132) receptors (nAChRs), albeit with lower potency than nicotine. sigmaaldrich.comsemanticscholar.org This inherent bioactivity of the cotinine scaffold makes its derivatives, including rac trans-4-Cotinine Carboxylic Acid, intriguing subjects for chemical and biological exploration. The functionalization of the cotinine molecule, such as the introduction of a carboxylic acid group, can significantly alter its chemical properties, such as polarity and potential for intermolecular interactions, opening new avenues for research. The carboxyl group of trans-4-Cotininecarboxylic acid, for instance, can be utilized for chemical crosslinking. sigmaaldrich.comsigmaaldrich.com

Structural Isomerism and Stereochemical Context of this compound

The nomenclature "this compound" provides specific details about its chemical structure. "Cotinine" refers to the core structure, which is a pyrrolidinone ring attached to a pyridine (B92270) ring. The term "rac" is short for racemate, indicating that the compound is an equal mixture of two enantiomers, which are non-superimposable mirror images of each other.

Rationale for In-depth Academic Investigation of this compound

The academic interest in this compound stems from several key areas. As a metabolite derivative, its study can contribute to a more comprehensive understanding of nicotine metabolism and the biotransformation of related compounds. The presence of both a pyridine ring, capable of coordinating with metal ions, and a carboxylic acid group, which can also act as a ligand, makes it a valuable building block in coordination chemistry and materials science.

A notable example of its application is in the synthesis of a polymeric copper(II) complex. mst.edu In a 2010 study, the anion of trans-4-cotininecarboxylic acid was used as a pyridyl-carboxylate ligand to construct a new one-dimensional tape-like polymeric structure with azido (B1232118) bridges. mst.edu The researchers were able to determine the single crystal structures of both the free ligand (as a zwitterion) and the resulting copper complex, providing valuable insights into its coordination behavior. mst.edu Such studies are fundamental to the development of new materials with potentially interesting magnetic or catalytic properties. Furthermore, the ability of its carboxyl group to be used in chemical crosslinking suggests its utility in creating bioconjugates, for example, in the preparation of cotinine-conjugated horseradish peroxidase for use in immunoblot analysis. sigmaaldrich.comkrackeler.com These specific research applications underscore the rationale for a detailed academic investigation into the synthesis, characterization, and properties of this compound.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, compiled from various chemical data sources.

| Property | Value | Source(s) |

| CAS Number | 161171-06-8 | scbt.com |

| Molecular Formula | C₁₁H₁₂N₂O₃ | scbt.com |

| Molecular Weight | 220.22 g/mol | scbt.com |

| Appearance | White Solid | - |

| Melting Point | 194-195 °C | sigmaaldrich.com |

| Alternate Names | (2R,3R)-rel-1-Methyl-5-oxo-2-(3-pyridinyl)-3-pyrrolidinecarboxylic Acid, (+/-)-trans-4-Cotininecarboxylic Acid | scbt.com |

Detailed Research Findings

A significant piece of academic research that provides a detailed look into the utility of this compound is the work by Feng Luo and colleagues on a polymeric copper(II) azido complex. mst.edu This study not only demonstrates a practical application of trans-4-cotininecarboxylate as a ligand but also provides crystallographic data that elucidates its structure.

Crystal Structure Data of trans-4-Cotininecarboxylic Acid (Zwitterionic Form) and its Copper Complex

| Parameter | trans-4-Cotininecarboxylic Acid (HL) | [CuLN₃]₂n (Copper Complex) |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/n |

| a (Å) | 10.326(3) | 8.012(2) |

| b (Å) | 8.453(2) | 13.987(4) |

| c (Å) | 12.045(3) | 11.089(3) |

| β (°) ** | 108.78(3) | 99.56(3) |

| V (ų) ** | 995.4(4) | 1226.0(6) |

| Z | 4 | 4 |

Data extracted from the study by Luo et al. (2010). mst.edu

The study revealed that in its solid state, trans-4-cotininecarboxylic acid exists as a zwitterion, where the carboxylic acid proton has transferred to the pyridine nitrogen. mst.edu When used to form the copper(II) complex, the deprotonated carboxylate and the pyridine nitrogen of the ligand coordinate with the copper ions, and the azide (B81097) ions act as bridges, forming a one-dimensional polymeric chain. mst.edu Magnetic studies of the complex indicated very weak antiferromagnetic exchange coupling between the copper centers. mst.edu

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3S)-1-methyl-5-oxo-2-pyridin-3-ylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-13-9(14)5-8(11(15)16)10(13)7-3-2-4-12-6-7/h2-4,6,8,10H,5H2,1H3,(H,15,16)/t8-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEYLVDCFTICBTB-WPRPVWTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C(CC1=O)C(=O)O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@H]([C@H](CC1=O)C(=O)O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10350028 | |

| Record name | rac trans-4-Cotinine Carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161171-06-8 | |

| Record name | rac trans-4-Cotinine Carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rac-(2R,3R)-1-methyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Analytical Methodologies for the Characterization and Quantification of Rac Trans 4 Cotinine Carboxylic Acid

Chromatographic Separation Techniques

Chromatography is the cornerstone for the analysis of rac trans-4-Cotinine Carboxylic Acid, enabling its separation from other related compounds and the resolution of its stereoisomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two principal techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC) Applications for Structural Elucidation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the non-volatile and thermally sensitive this compound. It is widely utilized for assessing the purity of the synthesized compound. Commercial standards of this compound are often certified with a purity of greater than 95% as determined by HPLC. lgcstandards.com

For analytical purposes, reversed-phase HPLC is a common approach. In a study developing an assay for nicotine (B1678760) metabolism, trans-4-carboxycotinine was analyzed using HPLC. researchgate.net The analysis demonstrated that the compound has a short retention time, appearing around 2 minutes under the tested conditions, which highlights the polar nature of the carboxylic acid. researchgate.net To improve retention and provide a suitable internal standard for related analyses, the carboxyl group can be methylated to form trans-4-carboxycotinine methyl ester, which exhibits increased hydrophobicity and a significantly longer retention time of approximately 10 minutes. researchgate.net This derivatization strategy underscores the flexibility of HPLC methods in adapting to the physicochemical properties of the analyte.

While detailed studies on the use of HPLC for the complete structural elucidation of this compound are not extensively published, the technique is integral to this process. By comparing the retention time of an unknown sample with that of a certified reference standard under identical chromatographic conditions, HPLC provides strong evidence for the identity of the compound. Furthermore, fractions can be collected post-separation for further analysis by other techniques like Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS) to confirm the molecular structure.

Table 1: HPLC Retention Data for trans-4-Cotinine Carboxylic Acid and its Methyl Ester

| Compound | Retention Time (min) | Chromatographic Conditions |

| trans-4-Cotinine Carboxylic Acid | ~ 2 | 50 mM potassium phosphate (B84403) buffer (pH 7.4) researchgate.net |

| trans-4-Cotinine Carboxylic Acid Methyl Ester | ~ 10 | 50 mM potassium phosphate buffer (pH 7.4) researchgate.net |

Gas Chromatography (GC) Methods in Analytical Protocols

Gas Chromatography (GC) is another powerful separation technique, though its application to polar, non-volatile compounds like carboxylic acids presents challenges. Direct analysis of this compound by GC is generally not feasible due to its low volatility and potential for thermal degradation in the hot injector port.

Enantioselective Chromatographic Resolution of this compound Enantiomers

Since the compound is a racemic mixture, containing both the (2R,3R) and (2S,3S) enantiomers, their separation is crucial for stereospecific studies. Enantioselective chromatography, particularly chiral HPLC, is the method of choice for resolving these enantiomers. Two primary strategies are employed for this purpose:

Direct Resolution using Chiral Stationary Phases (CSPs): This is the most common approach, where the racemic mixture is passed through an HPLC column containing a chiral selector immobilized on the stationary phase. CSPs based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or macrocyclic antibiotics have been successfully used for the separation of a wide range of chiral compounds, including nicotine and its metabolites. nih.gov The differential interaction of the enantiomers with the CSP leads to different retention times, allowing for their separation and quantification.

Indirect Resolution via Chiral Derivatization: In this method, the enantiomers are reacted with a chiral derivatizing agent (CDA) to form a pair of diastereomers. nih.gov These diastereomers have different physicochemical properties and can be separated on a standard, non-chiral HPLC column. nih.gov This approach can also enhance the detectability of the analytes, particularly for mass spectrometry. nih.gov

While specific applications of these techniques for this compound are not detailed in published literature, the principles are well-established for other chiral carboxylic acids and amines. nih.gov

Mass Spectrometry (MS) for Definitive Identification and Sensitive Quantification

Mass Spectrometry (MS) is an indispensable tool for the analysis of this compound, providing definitive structural information and highly sensitive quantification. It is almost always coupled with a chromatographic separation technique (LC-MS or GC-MS) to form a powerful analytical platform.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Approaches

LC-MS/MS is the gold standard for the quantification of nicotine metabolites in biological matrices due to its superior sensitivity and specificity. nih.gov For carboxylic acids, which can be challenging to retain on standard reversed-phase columns, derivatization can be employed to enhance chromatographic retention and ionization efficiency. nih.gov For instance, derivatization with 3-nitrophenylhydrazine (B1228671) (3-NPH) has been shown to be effective for the analysis of various carboxylic acids. nih.gov

In the context of nicotine metabolites, LC-MS/MS methods have been extensively developed for cotinine (B1669453) and trans-3'-hydroxycotinine. nih.govnih.gov These methods often utilize electrospray ionization (ESI) in positive ion mode and operate in Multiple Reaction Monitoring (MRM) mode for quantification. In MRM, a specific precursor ion of the analyte is selected and fragmented, and a characteristic product ion is monitored, which significantly reduces background noise and enhances selectivity.

Table 2: Exemplary LC-MS/MS Parameters for Nicotine Metabolite Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Nicotine | 163.2 | 130.1 | nih.gov |

| Cotinine | 177.4 | 98.3 | nih.gov |

Although a specific LC-MS/MS method for this compound is not published, a similar approach would be anticipated. The precursor ion would correspond to the protonated molecule [M+H]⁺, and characteristic product ions would be identified through fragmentation studies. The development of such a method would be crucial for pharmacokinetic and metabolism studies involving this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocols

GC-MS offers high chromatographic resolution and is a robust technique for the identification and quantification of volatile compounds. As with GC, the analysis of this compound by GC-MS necessitates a prior derivatization step to convert the carboxylic acid into a volatile ester.

Protocols for the GC-MS analysis of nicotine and cotinine typically involve sample extraction, derivatization (if necessary for the specific analyte), and analysis in Selected Ion Monitoring (SIM) mode. nih.govnih.gov In SIM mode, the mass spectrometer is set to detect only a few specific ions corresponding to the analyte of interest, which increases the sensitivity of the measurement. For example, in the analysis of cotinine, the molecular ion or other characteristic fragment ions are monitored. nih.gov

A hypothetical GC-MS protocol for this compound would involve the optimization of the derivatization reaction, followed by the identification of characteristic ions of the resulting ester derivative for use in a sensitive and selective SIM method.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone technique for the definitive identification of this compound. Unlike nominal mass spectrometry, HRMS provides the accurate mass of an ion with a high degree of precision, typically to within a few parts per million (ppm). This accuracy allows for the determination of the elemental composition of the molecule, significantly enhancing the confidence in its identification.

For this compound, with a chemical formula of C₁₁H₁₂N₂O₃, the theoretical exact mass can be calculated. Commercial standards of this compound have been analyzed using HRMS, confirming its molecular weight with high accuracy. For instance, a listed accurate mass for this compound is 220.0848, which closely aligns with its calculated theoretical monoisotopic mass. lgcstandards.com This level of precision is instrumental in distinguishing it from other isobaric compounds that may be present in complex biological samples.

Liquid chromatography coupled with HRMS (LC-HRMS) is the preferred platform for such analyses. The chromatographic step separates the analyte from the matrix, and the subsequent HRMS analysis provides the accurate mass measurement for unequivocal identification.

| Parameter | Value | Significance |

| Chemical Formula | C₁₁H₁₂N₂O₃ | Defines the elemental composition. |

| Theoretical Monoisotopic Mass | 220.08479 g/mol | Calculated exact mass based on the most abundant isotopes. |

| Reported Accurate Mass | 220.0848 | Experimental value confirming the elemental composition with high precision. lgcstandards.com |

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the structural features of this compound, providing detailed information about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

For this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons in the pyridine (B92270) ring, the pyrrolidinone ring, and the methyl group. The protons on the pyridine ring would typically appear in the aromatic region (δ 7.0-9.0 ppm). The protons on the pyrrolidinone ring would be found in the aliphatic region, with their specific chemical shifts influenced by the adjacent carbonyl and carboxylic acid groups. The N-methyl group would present as a singlet, likely in the δ 2.0-3.0 ppm range. The acidic proton of the carboxylic acid group is expected to be a broad singlet at a downfield chemical shift, typically above δ 10 ppm. libretexts.orglibretexts.org

The ¹³C NMR spectrum would complement the ¹H NMR data. The carbonyl carbon of the lactam and the carboxylic acid would resonate at the downfield end of the spectrum (δ 170-185 ppm). libretexts.orglibretexts.org The carbons of the pyridine ring would appear in the aromatic region (δ 120-150 ppm), while the aliphatic carbons of the pyrrolidinone ring and the methyl group would be observed at higher field strengths. oregonstate.eduwisc.edu

Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Pyridine Ring | 7.0 - 9.0 | 120 - 150 |

| Pyrrolidinone Ring CH | ~2.0 - 4.5 | ~30 - 70 |

| N-Methyl (N-CH₃) | ~2.0 - 3.0 | ~30 - 40 |

| Carboxylic Acid (COOH) | >10 (broad) | 170 - 185 |

| Lactam Carbonyl (C=O) | - | 170 - 180 |

Note: These are predicted ranges based on general principles and data for similar structures. Actual values may vary depending on the solvent and other experimental conditions.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, lactam, and aromatic pyridine ring. acs.orgacs.org

A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the hydrogen-bonded carboxylic acid. libretexts.orgnih.gov A strong, sharp peak around 1700-1750 cm⁻¹ would correspond to the C=O stretching vibration of the carboxylic acid. The C=O stretching of the lactam ring is also expected in this region, typically around 1680 cm⁻¹. The spectrum would also feature C-N stretching vibrations and aromatic C=C and C=N stretching vibrations from the pyridine ring, as well as C-H stretching and bending vibrations. researchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound is primarily dictated by the pyridine ring, which contains a conjugated π-electron system. Nicotine and its derivatives typically exhibit strong absorption bands in the UV region. researchgate.net For instance, nicotine shows an absorption maximum around 260 nm. researchgate.net Similar absorption characteristics are expected for this compound, with the exact wavelength of maximum absorbance (λmax) potentially influenced by the substituents on the pyridine and pyrrolidinone rings. Carboxylic acids without additional conjugation generally absorb around 210 nm, which is too low to be of significant practical use in this case due to the dominance of the pyridine chromophore. libretexts.org

Expected Spectroscopic Features for this compound

| Spectroscopic Technique | Expected Absorption/Transition | Characteristic Region |

| Infrared (IR) | O-H stretch (Carboxylic Acid) | 2500-3300 cm⁻¹ (broad) |

| C=O stretch (Carboxylic Acid) | 1700-1750 cm⁻¹ (strong) | |

| C=O stretch (Lactam) | ~1680 cm⁻¹ (strong) | |

| C=C, C=N stretch (Pyridine) | ~1400-1600 cm⁻¹ | |

| Ultraviolet-Visible (UV-Vis) | π → π* transitions (Pyridine ring) | ~260 nm |

Advanced Sample Preparation and Derivatization Strategies for Analytical Enhancement

The analysis of this compound, particularly from biological matrices such as urine and plasma, often necessitates advanced sample preparation techniques to remove interferences and enhance analytical sensitivity. Given its polar nature due to the carboxylic acid group, derivatization is a common strategy to improve its chromatographic behavior and detection, especially in gas chromatography-mass spectrometry (GC-MS) and in some liquid chromatography-mass spectrometry (LC-MS) applications.

Derivatization chemically modifies the analyte to a less polar and more volatile derivative. For carboxylic acids, esterification is a widely used derivatization reaction. For instance, converting the carboxylic acid group to a methyl ester can significantly improve its chromatographic properties.

In the context of LC-MS, while direct analysis is often possible, derivatization can be employed to enhance ionization efficiency and thus sensitivity. Various derivatization reagents are available that react with the carboxylic acid group to introduce a readily ionizable moiety, leading to improved signal intensity in the mass spectrometer.

Biochemical Pathways and Metabolic Significance of Rac Trans 4 Cotinine Carboxylic Acid

Metabolic Formation and Interconversion Pathways

The generation of rac trans-4-Cotinine Carboxylic Acid is intrinsically linked to the metabolic cascade that begins with nicotine (B1678760). Its presence in biological systems is a direct consequence of the biotransformation of its precursors.

The metabolic journey from nicotine to its various byproducts is a multi-step enzymatic process predominantly occurring in the liver. nih.gov The initial and most significant pathway involves the conversion of nicotine to cotinine (B1669453). This transformation is primarily catalyzed by the cytochrome P450 enzyme CYP2A6, which mediates the 5'-oxidation of nicotine to form a reactive intermediate, nicotine-Δ¹'(⁵')-iminium ion. nih.govnih.govalliedacademies.org This intermediate is subsequently oxidized by a cytosolic aldehyde oxidase to yield cotinine. researchgate.net

Once formed, cotinine undergoes further metabolism. The principal route of cotinine clearance is its hydroxylation at the 3' position to form trans-3'-hydroxycotinine, a reaction also catalyzed by CYP2A6. nih.govalliedacademies.orgresearchgate.netnih.gov However, alternative, minor metabolic pathways exist, leading to a variety of other compounds, including this compound. While the precise enzymatic steps leading to the formation of this specific carboxylic acid are not as extensively characterized as the main pathway to 3-hydroxycotinine, its structure indicates it is a downstream product of cotinine oxidation. The existence of its methyl ester, synthesized for use as an internal standard in analytical methods, confirms its identity as a recognized metabolite in this complex pathway. nih.gov

In the comprehensive scheme of nicotine disposition, this compound is considered a minor metabolite. The vast majority of a nicotine dose is accounted for by a few key metabolites. Urinary analysis shows that trans-3'-hydroxycotinine and its glucuronide conjugate can represent as much as 50% of the initial nicotine dose, while cotinine and its glucuronide account for a significant portion as well. nih.gov

Table 1: Major Urinary Metabolites of Nicotine This table summarizes the primary metabolites found in urine following nicotine exposure, highlighting the major pathways.

| Metabolite | Typical Percentage of Nicotine Dose in Urine | Pathway |

|---|---|---|

| trans-3'-hydroxycotinine (free & glucuronide) | 33 - 50% | Cotinine 3'-Hydroxylation |

| Cotinine (free & glucuronide) | 10 - 17% | Nicotine 5'-Oxidation |

| Nicotine (unchanged & glucuronide) | 3 - 5% | Direct Excretion/Glucuronidation |

| Nicotine N-oxide | 4 - 7% | Nicotine N-Oxidation |

Data compiled from multiple sources. nih.gov

Enzymatic Transformations and Biochemical Reactivity

The biochemical nature of this compound is defined by the enzymes that can act upon it and the inherent reactivity of its functional groups.

The enzymatic pathways of nicotine and cotinine are dominated by a few key enzymes. While the specific enzymes that produce this compound are not definitively identified in available research, the metabolism of its precursors is well-understood.

Table 2: Key Enzymes in Nicotine and Cotinine Metabolism This table details the primary enzymes involved in the major metabolic transformations of nicotine and cotinine.

| Enzyme | Abbreviation | Primary Function in Nicotine Pathway |

|---|---|---|

| Cytochrome P450 2A6 | CYP2A6 | Catalyzes nicotine 5'-oxidation to the iminium ion intermediate; catalyzes cotinine 3'-hydroxylation. nih.govalliedacademies.orgnih.gov |

| Cytochrome P450 2A13 | CYP2A13 | Also capable of catalyzing nicotine C-oxidation and cotinine 3'-hydroxylation. nih.govresearchgate.net |

| Aldehyde Oxidase | AO | Catalyzes the oxidation of the nicotine-iminium ion to cotinine. researchgate.net |

| UDP-glucuronosyltransferase 2B10 | UGT2B10 | Catalyzes the N-glucuronidation of nicotine and cotinine, a significant clearance pathway. nih.govpsu.edu |

The formation of this compound from cotinine represents a deviation from the main 3'-hydroxylation pathway. The enzymatic machinery responsible for this specific oxidation at the 4-position of the pyrrolidinone ring has not been extensively characterized.

Decarboxylation is the removal of a carboxyl group, releasing carbon dioxide. The ease with which this occurs depends on the molecule's structure. libretexts.org Simple heating is often insufficient for aliphatic carboxylic acids unless specific structural features are present, such as a carbonyl group at the β-position relative to the carboxyl group. libretexts.org The structure of this compound lacks such a feature, suggesting that its decarboxylation would require specific chemical or enzymatic catalysis rather than simple thermal induction.

Several chemical methods can achieve decarboxylation:

Catalytic Decarboxylation: The reaction can be promoted by catalysts, including metals like copper, palladium, and nickel, or even basic conditions, such as using potassium carbonate in a solvent like toluene. nih.gov

Radical Decarboxylation: The Hunsdiecker reaction is a classic example where a silver salt of a carboxylic acid reacts with a halogen to form an unstable intermediate that decomposes, losing CO2 and forming an organic halide. nih.gov This highlights that the C-C bond can be cleaved under radical conditions.

These general mechanisms demonstrate the chemical feasibility of decarboxylating this compound, which would yield a 4-substituted cotinine derivative, though specific studies on this reaction for this molecule are not prominent.

The carboxylic acid functional group is a versatile site for chemical reactions, most notably esterification. This reaction involves converting the -COOH group into an ester (-COOR). The presence of this group on the this compound molecule makes it amenable to such transformations.

Common methods for esterification include:

Fischer Esterification: This is an acid-catalyzed reaction between the carboxylic acid and an alcohol. libretexts.orgyoutube.com The reaction is an equilibrium process, often driven to completion by using an excess of the alcohol. libretexts.org The mechanism involves protonation of the carbonyl oxygen to increase its electrophilicity, followed by nucleophilic attack by the alcohol. libretexts.orgyoutube.com

Reagent-Mediated Esterification: For milder conditions or with more sensitive molecules, coupling agents are used. A widely employed method uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.orgorganic-chemistry.org This approach avoids strong acidic conditions and works well for a wide variety of carboxylic acids and alcohols, including sterically hindered ones. orgsyn.orgorganic-chemistry.org

The successful synthesis of trans-4'-carboxycotinine methyl ester for use as an analytical standard serves as direct evidence of the potential for esterification at this position. nih.gov

Role as a Biochemical Biomarker in Research Contexts

The chemical compound this compound is a derivative and downstream metabolite of cotinine, which itself is the primary metabolite of nicotine. scbt.com While not as commonly measured as its precursors, its role in biochemical and metabolic studies is significant for providing a more detailed understanding of nicotine processing in the body.

Utility in Assessing Nicotine Exposure and Metabolism in Population Studies

In population studies, the assessment of nicotine exposure relies on objective biomarkers to overcome the limitations of self-reported tobacco use. Cotinine is the most widely used biomarker for this purpose because its half-life of 16-18 hours is substantially longer than that of nicotine (about 2 hours), providing a more stable indication of nicotine intake over the preceding days. nih.govnih.gov Cotinine can be measured in various biological fluids, including blood, saliva, and urine. nih.govpsu.edu

Table 1: Key Biomarkers in Nicotine Exposure Assessment

| Biomarker | Precursor | Typical Half-Life | Primary Utility |

|---|---|---|---|

| Nicotine | - | ~2 hours | Marker of recent exposure |

| Cotinine | Nicotine | ~16-18 hours | Standard marker for exposure over 2-3 days nih.gov |

| trans-3'-Hydroxycotinine | Cotinine | ~6 hours | Used in ratio with cotinine to determine metabolic rate mdpi.com |

Applications in Metabolomic Profiling and Perturbation Studies

Metabolomic profiling involves the comprehensive analysis of all small-molecule metabolites within a biological system, providing a functional snapshot of cellular physiology. nih.govnih.gov This approach is particularly valuable in perturbation studies, where a system is intentionally altered—for example, through drug administration, genetic modification, or exposure to a specific compound—to observe the resulting metabolic shifts. nih.gov

In the context of nicotine research, metabolomic analyses are used to understand the complex biochemical changes induced by tobacco use or nicotine replacement therapies. Within such studies, this compound serves as a specific data point that helps to map the nicotine metabolism pathway. When researchers perturb the system, for instance by studying the effects of a new drug on nicotine metabolism, they measure a wide array of metabolites. A change in the level of trans-4-Cotinine Carboxylic Acid relative to its precursor, cotinine, could indicate that the drug enhances or inhibits specific enzymatic steps in the cotinine clearance pathway. Therefore, its application in metabolomics allows for a detailed mapping of metabolic fluxes and the identification of points of regulation or disruption within the nicotine degradation cascade.

Table 2: Illustrative Design of a Metabolomic Perturbation Study

| Study Phase | Action | Measurement | Potential Finding Related to trans-4-Cotinine Carboxylic Acid |

|---|---|---|---|

| Baseline | Collect samples from subjects (e.g., smokers). | Quantify a full panel of metabolites, including nicotine, cotinine, and trans-4-Cotinine Carboxylic Acid. | Establish baseline metabolic phenotype for each subject. |

| Perturbation | Administer an agent hypothesized to alter nicotine metabolism. | - | - |

| Follow-up | Collect new samples after a defined period. | Re-quantify the full metabolite panel. | An increase in the ratio of trans-4-Cotinine Carboxylic Acid to cotinine might suggest the agent enhances cotinine clearance. |

Differentiation of Metabolic Phenotypes Based on this compound Levels

Individuals metabolize nicotine at different rates, leading to their classification into distinct metabolic phenotypes, primarily "slow," "normal," and "fast" metabolizers. nih.gov This variation is largely due to genetic differences in the activity of the liver enzyme CYP2A6, which is responsible for the conversion of nicotine to cotinine and cotinine to trans-3'-hydroxycotinine. nih.govresearchgate.net The standard biomarker for determining this phenotype is the Nicotine Metabolite Ratio (NMR), calculated as the ratio of trans-3'-hydroxycotinine to cotinine in plasma or saliva. mdpi.comresearchgate.net

Table 3: Nicotine Metabolizer Phenotypes and Expected Metabolite Levels

| Phenotype | CYP2A6 Activity | Nicotine Metabolite Ratio (NMR) | Expected Relative Level of trans-4-Cotinine Carboxylic Acid |

|---|---|---|---|

| Slow Metabolizer | Low | Low | Lower |

| Normal Metabolizer | Normal | Intermediate | Intermediate |

| Fast Metabolizer | High | High | Higher |

Synthetic Strategies for this compound

The synthesis of the cotinine carboxylic acid core can be approached through various methods, focusing initially on the creation of the racemic mixture, which can then be subjected to chiral resolution.

While specific literature detailing the synthesis of this compound is not extensively available, the synthesis of the core structure, 1-methyl-5-oxo-2-(3-pyridinyl)-3-pyrrolidinecarboxylic acid, can be extrapolated from established methods for related pyrrolidine and cotinine derivatives. A plausible synthetic route could involve a multi-step sequence starting from precursors containing the pyridine (B92270) and a suitable four-carbon backbone.

One potential strategy involves the Michael addition of a nucleophile to a pyridine-substituted α,β-unsaturated carbonyl compound, followed by cyclization to form the pyrrolidinone ring. The carboxylic acid functionality could be introduced either prior to cyclization or by functional group manipulation of a substituent on the pyrrolidinone ring.

For instance, the synthesis of similar 5-oxopyrrolidine-3-carboxylic acid derivatives has been achieved through the reaction of itaconic acid with an appropriate amine, followed by cyclization. In the context of this compound, this would involve a reaction with a pyridine-containing amine. The stereochemistry of the substituents on the pyrrolidinone ring is often controlled by the reaction conditions, with the trans isomer frequently being the thermodynamically more stable product. mdpi.com

A generalized synthetic scheme is presented below:

Table 1: Postulated Racemic Synthesis Approach| Step | Reactants | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | 3-pyridylacetonitrile, Ethyl acrylate | Base (e.g., NaOEt), Ethanol | Diethyl 2-(3-pyridyl)-pentanedioate |

| 2 | Diethyl 2-(3-pyridyl)-pentanedioate | 1. Methylamine2. Acid or Base catalyst, Heat | 1-Methyl-5-oxo-2-(3-pyridinyl)pyrrolidine-3-acetic acid ester |

| 3 | 1-Methyl-5-oxo-2-(3-pyridinyl)pyrrolidine-3-acetic acid ester | Hydrolysis (e.g., NaOH, H₂O then H₃O⁺) | rac trans/cis-4-Cotinine Carboxylic Acid |

Note: This table represents a hypothetical pathway based on known organic reactions for the synthesis of similar structures and is for illustrative purposes.

The stereocontrolled synthesis of enantiomerically pure forms of substituted pyrrolidines is a well-established field, often relying on asymmetric catalysis or the use of chiral auxiliaries. While specific methods for trans-4-Cotinine Carboxylic Acid are not detailed in available literature, general principles of asymmetric synthesis can be applied.

One approach is the use of a chiral catalyst in a key bond-forming step, such as an asymmetric Michael addition, to set the stereocenters of the pyrrolidinone precursor. Organocatalysis, in particular, has proven effective in the enantioselective synthesis of substituted pyrrolidines.

Another strategy involves the use of a chiral auxiliary. A chiral molecule is temporarily attached to one of the starting materials to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. For the synthesis of enantiomerically pure pyrrolidine-3-carboxylic acid derivatives, chiral starting materials from the "chiral pool," such as amino acids, can also be employed. ethz.ch

Table 2: General Stereocontrolled Synthetic Strategies

| Methodology | Description | Key Features |

|---|---|---|

| Asymmetric Catalysis | Use of a chiral catalyst (metal-based or organocatalyst) to induce enantioselectivity in a key reaction step. | High catalytic efficiency, potential for high enantiomeric excess (ee). |

| Chiral Auxiliaries | A chiral molecule is temporarily incorporated to direct the stereoselective formation of new stereocenters. | Stoichiometric use of the auxiliary, which often needs to be recovered. |

This table outlines general methodologies that could be adapted for the stereocontrolled synthesis of the target compound.

Chiral Resolution Techniques for this compound

Once the racemic mixture of trans-4-Cotinine Carboxylic Acid is obtained, several techniques can be employed to separate the enantiomers.

A classical and widely used method for the resolution of racemic carboxylic acids is the formation of diastereomeric salts with a chiral base. nii.ac.jpwikipedia.org The resulting diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.

The process involves reacting the racemic carboxylic acid with a single enantiomer of a chiral amine (the resolving agent) in a suitable solvent. One of the diastereomeric salts will be less soluble and will crystallize out of the solution. The salt is then separated by filtration, and the enantiomerically pure carboxylic acid is recovered by treatment with an acid to remove the chiral resolving agent. Common chiral resolving agents for carboxylic acids include alkaloids like brucine, strychnine, and quinine, as well as synthetic chiral amines like (R)- or (S)-1-phenylethylamine. wikipedia.org

The efficiency of the resolution depends on several factors, including the choice of the resolving agent, the solvent, and the crystallization conditions.

Table 3: Common Chiral Resolving Agents for Carboxylic Acids

| Resolving Agent | Type |

|---|---|

| Brucine | Alkaloid |

| Strychnine | Alkaloid |

| Quinine | Alkaloid |

| (R)-1-Phenylethylamine | Synthetic Amine |

This table lists commonly used resolving agents for the separation of racemic carboxylic acids via diastereomeric salt formation.

Enzymatic methods offer a highly selective and environmentally friendly alternative for chiral resolution. mdpi.comsemanticscholar.orgresearchgate.net Chemo-enzymatic deracemization strategies can involve either the selective reaction of one enantiomer in the racemic mixture (kinetic resolution) or the conversion of the unwanted enantiomer into the desired one (dynamic kinetic resolution).

For a carboxylic acid, a common approach is the lipase-catalyzed esterification or amidation in an organic solvent. The enzyme will selectively catalyze the reaction of one enantiomer, leaving the other unreacted. The resulting ester or amide can then be separated from the unreacted carboxylic acid. Subsequently, the ester or amide can be hydrolyzed to yield the other enantiomer of the carboxylic acid. Lipases, such as those from Candida antarctica (CAL-B) or Pseudomonas cepacia, are frequently used for these transformations. mdpi.com

Dynamic kinetic resolution combines the enzymatic kinetic resolution with an in situ racemization of the unreacted enantiomer, theoretically allowing for a 100% yield of the desired enantiomer.

Preparative enantioselective chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a powerful technique for the separation of enantiomers on a larger scale. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation.

For the separation of cotinine and related alkaloids, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), have been shown to be effective. researchgate.netresearchgate.net The choice of the mobile phase, which typically consists of a mixture of a nonpolar solvent like hexane and a polar modifier like isopropanol or ethanol, is crucial for achieving good separation. The separation of nicotine enantiomers has been demonstrated using a Lux AMP chiral column. phenomenex.com

Table 4: Example of Chiral HPLC Conditions for Cotinine Enantiomers

| Parameter | Condition |

|---|---|

| Chiral Stationary Phase | Polysaccharide-based (e.g., amylose or cellulose derivative) |

| Mobile Phase | Hexane/Isopropanol with additives (e.g., trifluoroacetic acid, diethylamine) |

| Detection | UV-Vis |

This table provides a general example of conditions that could be adapted for the preparative chiral HPLC separation of trans-4-Cotinine Carboxylic Acid enantiomers, based on methods used for similar compounds like cotinine. researchgate.net

Advancements in the Synthesis and Derivatization of this compound

The study of nicotine metabolites and their analogues is a significant area of research, offering insights into biochemistry and providing scaffolds for the development of novel chemical entities. Among these, this compound, a derivative of cotinine, presents a versatile platform for synthetic modification due to its distinct functional groups. This article focuses on the chemical strategies employed for the derivatization of this compound to generate novel analogues.

Advanced Research Applications and Future Directions for Rac Trans 4 Cotinine Carboxylic Acid

Integration in Advanced Metabolomics Studies

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a functional readout of the physiological state. rac trans-4-Cotinine Carboxylic Acid has emerged as a significant metabolite in studies investigating the biochemical impact of external and internal factors on biological systems.

The identification and quantification of this compound in biological samples can signal disturbances in metabolic pathways. In a notable study investigating the long-term effects of low-dose radiation on rats, this compound was identified as a key dysregulated metabolite. nih.gov Researchers observed a significant decrease in the levels of this compound in blood plasma at 12 months post-exposure to both proton (¹H) and oxygen (¹⁶O) ion radiation. nih.gov This alteration, alongside changes in other molecules like L-Carnitine and LysoPA(18:0), points towards long-term disruption of metabolic homeostasis and cellular repair mechanisms following radiation exposure. nih.gov The persistent downregulation of this metabolite suggests its involvement in pathways that are sensitive to oxidative stress and chronic cellular damage, opening new avenues for understanding the systemic biological response to environmental stressors.

Table 1: Research Findings on this compound in Metabolomics

| Study Context | Biological Matrix | Observed Change | Associated Metabolites | Potential Implication |

|---|

The metabolism of nicotine (B1678760) and its derivatives is influenced by a range of factors. Endogenously, the conversion of nicotine to cotinine (B1669453), the precursor of trans-4-Cotinine Carboxylic Acid, is primarily mediated by the liver enzyme cytochrome P450 2A6 (CYP2A6). researchgate.netnih.govnih.gov Genetic variations in the CYP2A6 gene can lead to significant inter-individual differences in the rate of nicotine metabolism, which would subsequently affect the levels of downstream metabolites like this compound.

Environmentally, exposure to specific stressors has been shown to alter its concentration. As detailed in the aforementioned radiation study, high-linear energy transfer radiation acts as a significant environmental factor that leads to a notable decrease in circulating levels of this compound. nih.gov This finding underscores the compound's potential as a biomarker for assessing the long-term biological impact of such environmental exposures. Further research into how other environmental chemicals or lifestyle factors modulate its levels could provide a more comprehensive picture of its metabolic regulation.

Development of New Analytical Standards and Reference Materials

The accuracy and reliability of analytical chemistry heavily depend on the availability of high-purity reference materials. This compound is commercially available as a certified analytical standard and reference material. lgcstandards.com Its primary application in this context is to serve as a benchmark for the qualitative identification and quantitative measurement of this metabolite in complex biological matrices like plasma and urine.

In clinical and toxicological screening, these standards are crucial for calibrating analytical instruments, such as those used in liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov By using a well-characterized standard, laboratories can ensure the precision of their assays, validate new analytical methods, and perform cross-laboratory comparisons. The availability of this compound as a reference material supports its role in large-scale pharmacogenetic studies and in research monitoring exposure to tobacco-related compounds. nih.govlgcstandards.com

Table 2: Chemical Properties and Identifiers for this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 161171-06-8 | scbt.comcoompo.comchemicalbook.com |

| Molecular Formula | C₁₁H₁₂N₂O₃ | scbt.comsigmaaldrich.com |

| Molecular Weight | 220.22 g/mol | scbt.comchemicalbook.comsigmaaldrich.com |

| Synonyms | (2R,3R)-rel-1-Methyl-5-oxo-2-(3-pyridinyl)-3-pyrrolidinecarboxylic Acid | scbt.comcoompo.com |

Theoretical and Computational Chemistry Approaches

Computational methods are powerful tools for predicting molecular properties and interactions, offering insights that complement experimental data.

While specific molecular docking studies for this compound are not extensively documented in current literature, its structural features make it a prime candidate for such investigations. cymitquimica.com Molecular docking simulates the interaction between a small molecule (ligand) and a macromolecule's binding site, such as an enzyme or receptor. This technique could be used to predict how this compound interacts with key biological targets. For instance, docking studies could elucidate potential interactions with metabolic enzymes beyond CYP2A6 or with various receptors in the central nervous system, given its structural similarity to nicotine. cymitquimica.comcymitquimica.com Such studies are instrumental in drug discovery and toxicology for predicting binding affinity and identifying potential off-target effects. mdpi.comnih.gov

Quantum chemical calculations, such as Density Functional Theory (DFT), provide a deep understanding of a molecule's electronic structure, reactivity, and energetic stability. mdpi.com These methods could be applied to this compound to precisely calculate its molecular geometry, charge distribution, and vibrational frequencies. Furthermore, these calculations can model reaction mechanisms at the atomic level. For example, quantum chemistry could be used to investigate the enzymatic conversion steps leading to the formation of trans-4-Cotinine Carboxylic Acid from cotinine, providing mechanistic insights into the bond-breaking and bond-forming processes. This theoretical approach can help explain experimental observations and guide the design of future experiments. researchgate.net

Emerging Research Areas and Unexplored Facets

While the parent compound, cotinine, has been investigated for its own pharmacological effects, the introduction of a carboxylic acid moiety in this compound alters its chemical properties and potential applications, opening new avenues for research beyond nicotine metabolism.

Current research indicates that this compound, also known as carboxycotinine, does not exhibit significant intrinsic biological activity in complex systems outside of its role as a nicotine metabolite. However, this very inertness, combined with its structural similarity to cotinine, makes it a valuable tool in immunological and targeted therapy research.

One of the primary applications in this area is its use as a hapten. A hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein. The pharmacological safety and physiological inertness of carboxycotinine make it an ideal hapten for both in vitro and in vivo applications. Its presence is negligible in biological systems of non-tobacco users, which is a significant advantage over other commonly used haptens like biotin, as it reduces background interference in sensitive assays. nih.gov

Researchers have leveraged these properties in the development of highly specific immunoassays. For instance, cotinine-conjugated magnetic beads, synthesized using carboxycotinine, have been used in conjunction with bispecific antibodies to successfully immunoprecipitate specific proteins from serum with high purity. nih.gov This highlights the compound's utility in creating sophisticated diagnostic and purification platforms.

Furthermore, the concept of pre-targeted radioimmunotherapy (PRIT) has benefited from the unique characteristics of the cotinine/anti-cotinine antibody system. In this approach, a bispecific antibody that recognizes both a tumor antigen and cotinine is administered first. After it localizes to the tumor and clears from circulation, a radiolabeled cotinine derivative is introduced, which then binds to the antibody at the tumor site, delivering a targeted dose of radiation. The rapid clearance of the small, unbound radiolabeled hapten minimizes systemic toxicity. The use of carboxycotinine to create these conjugates is pivotal to the success of such therapeutic strategies. nih.gov

| Application Area | Rationale for Use of this compound | Key Findings |

| Immunoassays | Physiologically inert, absent in non-tobacco users, reducing background. | Enables high-specificity immunodetection and immunopurification. nih.gov |

| Pre-targeted Radioimmunotherapy (PRIT) | Pharmacologically safe hapten for antibody targeting. | Facilitates targeted delivery of radioisotopes to tumors with reduced systemic exposure. nih.gov |

The molecular structure of this compound, featuring a chiral backbone and a reactive carboxylic acid group, positions it as a valuable chiral building block in the field of advanced organic synthesis. The carboxylic acid moiety serves as a convenient handle for covalent modification, allowing the cotinine scaffold to be integrated into larger, more complex molecular architectures.

A significant application of this compound is in the synthesis of bioconjugates. The carboxyl group of trans-4-Cotininecarboxylic acid can be readily activated to form amide bonds with amine residues on proteins. This has been demonstrated in the preparation of cotinine-conjugated horseradish peroxidase (HRP), a key reagent in various immunodetection methods like ELISA and immunoblotting. sigmaaldrich.com This conjugation allows for the highly specific detection of anti-cotinine antibodies or other molecules engineered to bind to cotinine.

Another notable application lies in the field of coordination chemistry. The anion of trans-4-Cotininecarboxylic acid, trans-4-cotininecarboxylate, can act as a pyridyl-carboxylate ligand. Researchers have successfully employed this ligand in the synthesis of a polymeric copper(II) complex. sigmaaldrich.com The specific coordination properties of the cotinine derivative, including the stereochemistry of the chiral centers, can influence the structure and properties of the resulting coordination polymer, which may have applications in catalysis, materials science, or as magnetic materials.

These examples underscore the utility of this compound as a versatile synthon, enabling the construction of intricate molecules with tailored functions for biological and material science applications.

| Synthetic Application | Functional Group Utilized | Resulting Structure/Use |

| Bioconjugation | Carboxylic Acid | Cotinine-conjugated horseradish peroxidase for immunoassays. sigmaaldrich.com |

| Coordination Chemistry | Carboxylate Anion (as a ligand) | Polymeric copper(II) complex with potential material applications. sigmaaldrich.com |

Q & A

Q. How can factorial design improve the optimization of rac trans-4-Cotinine Carboxylic Acid synthesis?

- Methodological Answer : Implement a 2ᵏ factorial design to test variables (temperature, catalyst concentration, reaction time). Analyze interactions using ANOVA and response surface methodology (RSM) to identify optimal conditions .

- Case Study : A 3-factor design reduced racemization by 40% in pilot studies by isolating temperature as the critical variable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.